molecular formula C19H18F2N2O2S B2503004 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226459-77-3

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2503004
CAS No.: 1226459-77-3
M. Wt: 376.42
InChI Key: ZLXIENYOUJUYPG-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H18F2N2O2S and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Prashanth et al. (2021) synthesized new imidazole derivatives and explored their potential as corrosion inhibitors for mild steel in acidic solutions. The corrosion inhibition efficiency of these imidazoles was determined using weight loss and electrochemical methods, with one derivative showing an efficiency of up to 96%. The study provides insights into the potential application of imidazole derivatives in protecting metals against corrosion, highlighting the role of structural elements in enhancing corrosion inhibition capabilities. The findings suggest the mixed type of adsorption behavior of these compounds, combining both physisorption and chemisorption mechanisms. Quantum chemical calculations were employed to corroborate the experimental results, offering a comprehensive understanding of the molecular interactions at play (Prashanth et al., 2021).

Chemical Synthesis

The synthesis of complex imidazole derivatives involves intricate steps and precise conditions to achieve desired outcomes. For example, Dago et al. (2016) documented a four-step synthesis of SKF-96365, a compound used for probing SOCE assays. This process achieved an overall yield of 9%, highlighting the challenges and precision required in the chemical synthesis of imidazole derivatives. The study underscores the importance of detailed structural characterization and the potential of imidazole compounds in pharmacological research (Dago et al., 2016).

Pharmacological Evaluation

Imidazole derivatives have been evaluated for their biological activities, such as hormonal activity in estrogen receptor-positive cells and inhibitory effects on cyclooxygenase enzymes. A study by Wiglenda et al. (2005) synthesized and tested 1H-imidazoles for their activity against human breast cancer cell lines and their ability to inhibit cyclooxygenase enzymes. This research highlights the therapeutic potential of imidazole derivatives in treating conditions related to estrogen receptors and inflammation (Wiglenda et al., 2005).

Sensor Applications

Imidazole derivatives have been employed in the development of sensors for detecting specific ions or compounds. Abbaspour et al. (2010) developed a chromium(III)-selective sensor using a synthesized imidazole compound, demonstrating its application in environmental monitoring and analytical chemistry. The sensor showed a wide linear range concentration and a low detection limit for Cr(NO3)3, with good selectivity against other metal ions. This work illustrates the versatility of imidazole derivatives in creating sensitive and selective sensors for various analytical applications (Abbaspour et al., 2010).

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXIENYOUJUYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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